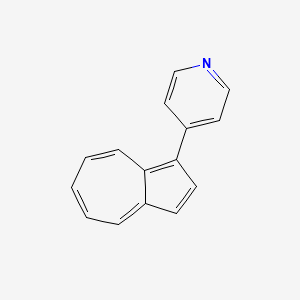

1-(4-Pyridyl)azulene

Description

Significance of Azulene (B44059) and Pyridine (B92270) Moieties in Conjugated Systems

Azulene, an isomer of naphthalene, is a fascinating non-benzenoid aromatic hydrocarbon composed of a fused five-membered and seven-membered ring. mdpi.comtcichemicals.com This unique structure gives rise to a significant dipole moment (1.08 D), a small HOMO-LUMO energy gap, and unusual fluorescence from the second excited state (S2), a violation of Kasha's rule. mdpi.comresearchgate.netbeilstein-journals.org The five-membered ring is electron-rich, while the seven-membered ring is electron-poor, leading to distinct reactivity at different positions. mdpi.comnsf.govresearchgate.net This electronic arrangement makes azulene a compelling component for creating materials with novel charge-transfer and optical properties. beilstein-journals.orgrsc.org

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, is a fundamental building block in a vast range of chemical systems. Its electron-withdrawing nature and the presence of a lone pair of electrons on the nitrogen atom allow it to participate in hydrogen bonding and coordination with metal ions. researchgate.netacs.org In conjugated systems, the pyridine moiety can significantly influence the electronic energy levels, solubility, and intermolecular interactions of the resulting molecule. mdpi.comresearchgate.net

The combination of azulene and pyridine into a single conjugated framework, as seen in pyridylazulenes, creates a "push-pull" system. researchgate.net The electron-donating azulene moiety and the electron-accepting pyridine moiety can lead to unique photophysical and electrochemical behaviors. researchgate.netresearchgate.net These properties are highly tunable based on the substitution pattern on both the azulene and pyridine rings. acs.orgsemanticscholar.org

Scope and Research Imperatives for 1-(4-Pyridyl)azulene and Related Derivatives

Research into this compound and its derivatives is driven by the potential to harness the combined properties of the azulene and pyridine moieties for specific applications. A key area of investigation is their use as chromogenic sensors. The nitrogen atom on the pyridine ring can be protonated by acids or coordinated with metal ions, leading to significant color changes. acs.org This phenomenon makes pyridylazulenes promising candidates for use as pH indicators and for the detection of heavy metal ions. acs.org

Furthermore, the unique electronic properties of these compounds are being explored in the context of organic electronics. For instance, 6-(4-pyridyl)azulene derivatives have been synthesized and evaluated as hole transport materials (HTMs) in perovskite solar cells. mdpi.comnih.gov The introduction of the 4-pyridyl group can adjust the energy levels and improve the solubility and film-forming properties of the material, which are crucial for device performance. mdpi.comnih.gov However, the electron-deficient nature of the seven-membered ring of azulene can sometimes diminish the desired electronic effects of the pyridyl substituent. mdpi.comnih.gov

Another exciting research direction is the study of how external stimuli, such as protonation, can modulate the electronic properties of these molecules at the single-molecule level. Studies have shown that the protonation of azulene derivatives can significantly increase their conductance in single-molecule junctions, offering a mechanism for molecular switching. rsc.org

Future research will likely focus on the synthesis of new derivatives with tailored substitution patterns to fine-tune their electronic and optical properties for specific applications. semanticscholar.org This includes the development of more efficient HTMs for solar cells, more sensitive and selective chemical sensors, and novel molecular switches. The synthesis of complex, highly conjugated systems incorporating this compound units is also a promising avenue for creating new functional materials. researchgate.net

Research Findings on Pyridylazulenes

The synthesis of pyridylazulenes can be achieved through various methods, including electrophilic substitution and palladium-catalyzed cross-coupling reactions. mdpi.com The resulting compounds exhibit interesting properties that are highly dependent on the position of the pyridyl group on the azulene core and any additional substituents.

| Compound Type | Key Findings | Potential Applications |

| Pyridylazulenes | Exhibit color changes from blue to red upon addition of acid or certain metal ions due to protonation or coordination at the pyridine nitrogen. acs.org | pH indicators, colorimetric sensors for metal ions. acs.org |

| 6-(4-Pyridyl)azulene Derivatives | Can function as hole transport materials in perovskite solar cells, with one derivative achieving a power conversion efficiency of 18.10%. mdpi.comnih.gov The pyridyl group can improve solubility and film morphology. mdpi.com | Organic photovoltaics. mdpi.comnih.gov |

| Azulene-Pyridine Fused Systems | Can be synthesized via reductive cyclization of 1-nitroazulenes and exhibit potential as semiconductors with high hole mobilities. nsf.govnih.gov | Organic field-effect transistors (OFETs). nsf.govacs.orgnih.gov |

| 4'-(Azulenyl)-terpyridines | Show fluorescence with quantum yields that can be significantly enhanced by substitution on the azulene ring. beilstein-journals.org | Fluorescent probes, components for light-emitting devices. beilstein-journals.org |

The protonation of the pyridine nitrogen in pyridylazulenes is a key feature, leading to substantial changes in their UV-vis absorption spectra. nsf.govacs.org This protonation occurs specifically on the nitrogen atom and not on the azulene ring itself. acs.org This targeted reactivity is fundamental to their function as sensors. In the context of materials for solar cells, while the 4-pyridyl group can be beneficial, its passivating effect can be hampered by the electron-deficient character of the seven-membered ring of the azulene it is attached to. mdpi.com

Structure

3D Structure

Properties

CAS No. |

921228-57-1 |

|---|---|

Molecular Formula |

C15H11N |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-azulen-1-ylpyridine |

InChI |

InChI=1S/C15H11N/c1-2-4-12-6-7-15(14(12)5-3-1)13-8-10-16-11-9-13/h1-11H |

InChI Key |

FXEZCEGDDXVGBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=CC(=C2C=C1)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Pyridyl Azulene and Its Positional Isomers

Strategies for Direct Carbon-Carbon Coupling and Heteroarylation

Direct coupling methods offer an efficient route to pyridylazulenes by forming a direct bond between the azulene (B44059) and pyridine (B92270) rings. These strategies include palladium-catalyzed cross-coupling reactions and electrophilic pyridinylation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi Coupling for 2-(4-Pyridyl)azulene)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. wikipedia.org The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a palladium catalyst, has been successfully employed for the synthesis of 2-(4-pyridyl)azulene. wikipedia.orgmdpi.com In one approach, the reaction of 2-bromoazulene (B1610320) with a 4-pyridyl zinc reagent at room temperature afforded 2-(4-pyridyl)azulene in a 76% yield. mdpi.com This method highlights the utility of Negishi coupling for accessing specific positional isomers of pyridylazulenes. mdpi.comthieme-connect.comorgsyn.org

The general mechanism for Negishi coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, the palladium(0) catalyst undergoes oxidative addition with the organic halide. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. libretexts.org

| Azulene Substrate | Pyridyl Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoazulene | 4-Pyridyl zinc reagent | Not specified | 2-(4-Pyridyl)azulene | 76 | mdpi.com |

Electrophilic Pyridinylation Approaches (e.g., Reissert-Henze Type Reactions for 1-(Pyridyl)azulenes)

Electrophilic substitution reactions on the electron-rich azulene ring provide another direct route to pyridylazulenes. mdpi.comresearchgate.net The Reissert-Henze type reaction, for instance, has been utilized to synthesize 1-(2-pyridyl)azulene (B1254435) and its derivatives. This reaction involves treating azulene with pyridine N-oxide in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), resulting in moderate to good yields of the corresponding 1-(2-pyridyl)azulenes. mdpi.comresearchgate.netorcid.orgresearchgate.net This method is also applicable to substituted pyridine N-oxides and quinoline (B57606) N-oxide, allowing for the synthesis of a range of 1-(heteroaryl)azulenes. mdpi.comresearchgate.net

| Azulene Substrate | Reagent | Activating Agent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Azulene | Pyridine N-oxide | Tf₂O | 1-(2-Pyridyl)azulene | Moderate to good | mdpi.comresearchgate.net |

Katritzky's Pyridylation for Di- and Polysubstituted Pyridylazulenes

For the synthesis of more complex pyridylazulenes, such as di- and polysubstituted derivatives, Katritzky's pyridylation has proven to be an effective method. nii.ac.jpcore.ac.uksemanticscholar.org This two-step strategy involves the reaction of an azulene derivative with pyridine in the presence of trifluoromethanesulfonic anhydride (Tf₂O), followed by treatment with a base like potassium hydroxide (B78521) (KOH). nii.ac.jpsemanticscholar.org This approach has been successfully used to prepare 2-aryl- and 6-heteroaryl-1,3-di(4-pyridyl)azulenes in good yields. nii.ac.jpcore.ac.uk The starting 2-aryl- and 6-heteroarylazulenes are themselves prepared via palladium-catalyzed cross-coupling reactions of the corresponding haloazulenes. nii.ac.jp

| Azulene Substrate | Pyridylation Reagent | Activating Agent | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl- and 6-Heteroarylazulenes | Pyridine | Tf₂O | KOH in MeOH | 2-Aryl- and 6-Heteroaryl-1,3-di(4-pyridyl)azulenes | Good | nii.ac.jpcore.ac.uk |

Suzuki-Miyaura Coupling for Specific Positional Isomers

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction widely used for the formation of carbon-carbon bonds. libretexts.orgresearchgate.netrsc.org It has been employed in the synthesis of specific positional isomers of pyridylazulenes. For instance, photochromic 1-(2-thienyl)azulene-based diarylethene derivatives have been synthesized using Suzuki-Miyaura cross-coupling. mdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The synthesis of 2-chloro-1-nitroazulene, a precursor for more complex structures, has also been achieved through a Suzuki-Miyaura cross-coupling reaction to form a di(2-azulenyl)benzene intermediate. researchgate.net

Multi-Step Synthesis Pathways Involving Azulene Precursors

In addition to direct coupling methods, multi-step synthetic pathways starting from azulene precursors offer access to more complex and fused pyridylazulene systems.

Condensation Reactions with Azulene Derivatives (e.g., Claisen-Schmidt for Azulene-Chalcone Intermediates)

Condensation reactions, particularly the Claisen-Schmidt condensation, serve as a foundational method for synthesizing azulene-chalcone intermediates, which are precursors to various heterocyclic azulene derivatives. nih.govmdpi.com These reactions typically involve the base-catalyzed reaction between an azulene carbaldehyde and an acetophenone (B1666503) derivative. nih.govmdpi.com In the context of pyridylazulenes, an azulene carbaldehyde can react with an acetylpyridine to form an azulenyl-azachalcone.

A key example is the synthesis of (E)-3-(Azulen-1-yl)-1-(pyridin-2-yl)prop-2-en-1-one, an azulenyl-azachalcone, via the Claisen-Schmidt condensation of azulen-1-carbaldehyde and 2-acetylpyridine. beilstein-journals.org This reaction can be performed efficiently under solvent-free grinding conditions with sodium hydroxide (NaOH) as the base, producing the target α,β-unsaturated ketone in good yields. beilstein-journals.org This intermediate contains the core structure that can be further cyclized to form various heterocyclic systems fused to the azulene ring.

The versatility of the Claisen-Schmidt condensation is demonstrated by the variety of substituted azulene carbaldehydes and acetylpyridines that can be employed, leading to a diverse library of azulene-chalcone intermediates. nih.govnih.gov The reaction conditions can be tailored, including conventional methods in ethanol (B145695) or microwave-assisted synthesis in aqueous media, often providing comparable yields of the desired chalcone. beilstein-journals.org

Table 1: Synthesis of (E)-3-(Azulen-1-yl)-1-(pyridin-2-yl)prop-2-en-1-one (2a) via Claisen-Schmidt Condensation beilstein-journals.org

| Route | Starting Materials | Base/Solvent | Conditions | Yield |

|---|---|---|---|---|

| A (Grinding) | Azulen-1-carbaldehyde, 2-Acetylpyridine | NaOH (neat) | Mortar grinding, 10-15 min | 72% |

| B (Conventional) | Azulen-1-carbaldehyde, 2-Acetylpyridine | NaOH / Ethanol | Stirred at room temp, 10-15 min | 69.5% |

| C (Microwave) | Azulen-1-carbaldehyde, 2-Acetylpyridine | NaOH / Water | Microwave irradiation, 110 °C, 10 min | ~70% |

While these chalcones are direct precursors for fused systems, they highlight a regioselective approach starting from 1-formylazulene to build structures analogous to 1-substituted azulenes.

Regioselective Synthesis and Isomeric Control

The unique electronic properties of the azulene nucleus, with its electron-rich five-membered ring and electron-poorer seven-membered ring, lead to distinct regioselectivity in substitution reactions. mdpi.com Electrophilic substitution typically occurs at the C1 and C3 positions, while nucleophilic-like attacks favor the C4, C6, and C8 positions. mdpi.commdpi.com Achieving specific positional isomers of pyridylazulene requires careful selection of the synthetic strategy.

Synthesis of 1-Pyridylazulenes: Directly attaching a pyridine ring at the C1 position can be challenging due to the instability of 1-haloazulenes, which are common precursors in cross-coupling reactions. mdpi.com However, strategies using azulenylsulfonium salts have been developed. For instance, the cross-coupling of an azulen-1-ylsulfonium salt with pyridyl boronic acids can yield 1-pyridylazulenes. mdpi.com Multi-component reactions also offer a regioselective route. A one-pot, four-component synthesis starting from azulene, oxalyl chloride, a terminal alkyne, and a nitrogen source like amidine or hydrazine (B178648) can produce 1-(pyrimidyl)azulenes and 1-(pyrazolyl)azulenes, demonstrating a method that can be adapted for related nitrogen heterocycles. beilstein-journals.org

Synthesis of 2-Pyridylazulenes: The synthesis of 2-(4-pyridyl)azulene has been achieved through several methods. One approach is the Negishi cross-coupling reaction, where 2-bromoazulene is reacted with a 4-pyridyl zinc reagent, affording 2-(4-pyridyl)azulene in a 76% yield. mdpi.com An alternative Negishi coupling involves the reaction of a 2-azulenyl zinc reagent with a heteroaryl bromide. mdpi.com Electrophilic substitution can also be employed. The reaction of 6-dimethylamino-1,3-bis(methylthio)azulene with pyridine in the presence of trifluoromethanesulfonic anhydride (Tf₂O), followed by treatment with potassium hydroxide (KOH), yields a 2-(4-pyridyl)azulene derivative. mdpi.com

Synthesis of 6-Pyridylazulenes: The 6-position of the azulene ring is accessible through cross-coupling reactions starting from a halogenated azulene. The Suzuki coupling reaction is a prominent method for this transformation. 6-(4-Pyridyl)azulene can be synthesized by reacting 6-bromoazulene with 4-pyridineboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃). mdpi.com This method provides a direct and efficient route to the 6-substituted isomer. mdpi.comresearchgate.net

Table 2: Comparison of Regioselective Syntheses for Pyridylazulene Isomers

| Isomer | Synthetic Method | Key Reactants | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|---|

| 2-(4-Pyridyl)azulene | Negishi Coupling | 2-Bromoazulene, 4-Pyridyl zinc reagent | Pd catalyst | 76% | mdpi.com |

| 2-(4-Pyridyl)azulene | Electrophilic Subst. | 6-Dimethylamino-1,3-bis(methylthio)azulene, Pyridine | Tf₂O, KOH | N/A | mdpi.com |

| 6-(4-Pyridyl)azulene | Suzuki Coupling | 6-Bromoazulene, 4-Pyridineboronic acid | Pd(PPh₃)₄, K₂CO₃ | N/A | mdpi.com |

| 1-(Pyrimidyl)azulene | 4-Component Reaction | Azulene, Oxalyl chloride, Alkyne, Amidine | Pd/Cu catalysts | 31-76% | beilstein-journals.org |

This demonstrates that by choosing the appropriate starting azulene derivative (e.g., unsubstituted, 2-bromo, or 6-bromoazulene) and reaction type (e.g., multicomponent, Negishi, or Suzuki coupling), a high degree of isomeric control can be achieved in the synthesis of various pyridylazulenes.

Advanced Structural Characterization and Solid State Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 1-(4-Pyridyl)azulene has not been reported, analysis of the parent azulene (B44059) and its derivatives allows for a detailed prediction of its molecular geometry and solid-state architecture. researchgate.net

Elucidation of Molecular Geometry (Bond Lengths, Bond Angles, Torsion Angles)

The molecular geometry of this compound is expected to be largely planar, combining the structural features of the azulene and pyridine (B92270) rings. The azulene core is a non-alternant aromatic hydrocarbon, meaning its structure is a fusion of a five-membered cyclopentadienyl (B1206354) ring and a seven-membered cycloheptatrienyl ring. wikipedia.org This fusion results in characteristic bond length alternation, which differs from that of its isomer, naphthalene. researchgate.net

The C-C bond lengths within the azulene moiety are not uniform, reflecting its unique electronic structure which can be described as a fusion of a 6π cyclopentadienyl anion and a 6π tropylium (B1234903) cation. wikipedia.org The peripheral bonds generally exhibit lengths intermediate between typical single and double bonds. The bond connecting the two rings (C9-C10) is typically long. The attachment of the pyridyl group at the 1-position is anticipated to cause minor perturbations in the geometry of the five-membered ring. The C-C and C-N bond lengths within the 4-pyridyl substituent are expected to be typical for aromatic pyridine rings.

The torsion angle between the azulene and pyridine rings is a critical parameter. Due to the potential for steric hindrance, a completely coplanar arrangement might not be energetically favorable. Studies on related biaryl systems suggest a dihedral angle that balances conjugative effects (favoring planarity) and steric repulsion. For instance, in a related compound, 1,3-bis-{[4-(acetyl-sulfanyl)phenyl]ethynyl}azulene, the dihedral angles between the central azulene ring system and the pendant benzene (B151609) rings were found to be 28.96 (7)° and 55.15 (7)°.

Table 1: Predicted Bond Lengths and Bond Angles for this compound based on Azulene and Pyridine Data Note: These are representative values based on the parent molecules and are not experimental values for this compound.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Lengths (Å) | Azulene C-C (peripheral) | ~1.39 - 1.41 |

| Azulene C-C (fusion) | ~1.48 | |

| Azulene-Pyridine C-C | ~1.47 | |

| Pyridine C-N | ~1.34 | |

| Bond Angles (°) | Azulene C-C-C (5-ring) | ~108 |

| Azulene C-C-C (7-ring) | ~128 | |

| Pyridine C-N-C | ~117 |

Analysis of Crystal Packing and Supramolecular Architecture

The way this compound molecules arrange themselves in the solid state defines the crystal packing and supramolecular architecture. This arrangement is governed by a variety of intermolecular forces. Given the planar nature of the aromatic rings and the presence of a nitrogen atom, several packing motifs are possible.

A common feature in the crystal structures of polycyclic aromatic hydrocarbons is π-π stacking, where the planar aromatic systems align face-to-face or offset face-to-face. nih.gov The significant dipole moment of azulene (approximately 1.0 D), arising from its electronic structure, is expected to strongly influence the packing, likely favoring antiparallel arrangements to minimize electrostatic repulsion. The pyridyl nitrogen introduces a site for hydrogen bonding, which can further direct the formation of specific supramolecular assemblies, such as chains or sheets.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are essential for confirming the molecular structure of a compound and understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹H,¹⁵N-HMBC)

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are the most relevant techniques. ¹⁹F NMR is not applicable. While ¹⁵N NMR could probe the pyridine nitrogen, it is less common; heteronuclear correlation experiments like ¹H,¹⁵N-HMBC could establish long-range connectivity to the nitrogen atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azulene and pyridine rings. lew.ro The protons on the seven-membered ring of azulene typically appear at a lower field (more deshielded) compared to those on the five-membered ring. nih.gov Specifically for unsubstituted azulene, the protons at positions 4/8 and 6 are the most downfield, while those at 1/3 and 2 are more upfield. bmrb.io The pyridyl protons will exhibit a characteristic pattern for a 4-substituted pyridine, with two sets of signals appearing as doublets (an AA'BB' system).

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule. The carbon atoms in the seven-membered ring of azulene are generally found at a lower field than those in the five-membered ring. nih.gov The two bridgehead carbons (C9 and C10) that fuse the rings have characteristic chemical shifts. The chemical shifts for the pyridine ring carbons will be influenced by the nitrogen atom, with the carbons adjacent to the nitrogen (C2' and C6') being the most deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted values are based on data for azulene and 4-substituted pyridines in CDCl₃. nih.govbmrb.iospectrabase.com Actual values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Azulene (5-membered ring) | 7.2 - 7.9 |

| Azulene (7-membered ring) | 7.6 - 8.5 | |

| Pyridine (H-2', H-6') | ~8.6 | |

| Pyridine (H-3', H-5') | ~7.4 | |

| (Reference: Azulene H-2: 7.93, H-6: 8.37, H-4/8: 7.41) | ||

| ¹³C | Azulene (C-1) | ~137 |

| Azulene (5-membered ring) | 118 - 138 | |

| Azulene (7-membered ring) | 122 - 137 | |

| Azulene (bridgehead) | ~140 | |

| Pyridine (C-2', C-6') | ~150 | |

| Pyridine (C-3', C-5') | ~121 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular vibrations. The spectrum of this compound would be a composite of the vibrational modes of the azulene core and the pyridine ring.

Azulene Core Vibrations: The azulene skeleton has a number of characteristic C-H and C-C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 900-700 cm⁻¹ region and are often characteristic of the substitution pattern. st-andrews.ac.uk

Pyridine Ring Vibrations: The pyridine ring also has characteristic vibrational modes. The C=N and C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ range. Ring "breathing" modes are also characteristic.

Conformational Analysis: The low-frequency region of the Raman spectrum could potentially provide information about the torsional vibration between the azulene and pyridine rings, offering insight into the molecule's conformational flexibility in the solid state.

Electronic Structure and Photophysical Properties

Theoretical Investigations of Electronic Structure

Computational chemistry provides powerful tools to understand the electronic distribution and transitions within a molecule. For 1-(4-Pyridyl)azulene, theoretical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), are crucial for elucidating the nature of its frontier molecular orbitals, excited states, and charge distribution.

Density Functional Theory (DFT) Calculations for Frontier Molecular Orbitals (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties. In azulene (B44059), the HOMO is primarily localized on the five-membered ring, while the LUMO has larger coefficients on the seven-membered ring. This spatial separation of the frontier orbitals is a hallmark of azulene's electronic structure.

For substituted azulenes, the nature and position of the substituent significantly influence the energies and localizations of the HOMO and LUMO. Theoretical studies on related azulene derivatives indicate that the attachment of an electron-withdrawing group, such as a pyridyl ring, to the 1-position is expected to lower the energies of both the HOMO and LUMO. The degree of this energy lowering and the resulting HOMO-LUMO gap are critical in determining the molecule's absorption characteristics.

Table 1: Representative Theoretical Data for Related Azulene Derivatives

| Compound/System | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Azulene (general) | DFT | Varies | Varies | ~1.9-2.2 |

Note: The values in this table are approximate and serve to illustrate the typical range for azulene derivatives as specific data for this compound is not available.

Time-Dependent DFT (TDDFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited state properties of molecules, including vertical excitation energies and oscillator strengths, which can be directly compared with experimental UV-Vis absorption spectra. For azulene and its derivatives, TD-DFT calculations are essential for understanding the nature of the S0 → S1 and S0 → S2 transitions.

The characteristic blue color of azulene arises from a relatively weak S0 → S1 transition in the visible region of the spectrum, while a more intense S0 → S2 transition occurs in the near-UV. The large energy gap between the S1 and S2 states is responsible for the anomalous S2 → S0 fluorescence.

For this compound, TD-DFT calculations would be expected to show a shift in the energies of these transitions compared to unsubstituted azulene. The electron-withdrawing pyridyl group would likely lead to a red shift (lower energy) of the S0 → S1 transition. The nature of the electronic transitions, whether they are localized on the azulene core, the pyridyl ring, or involve charge transfer between the two moieties, can be elucidated through analysis of the molecular orbitals involved in the calculated transitions.

Charge Transfer Analysis and Mulliken Charges

The introduction of the 4-pyridyl substituent to the azulene ring introduces a significant dipole moment and the potential for intramolecular charge transfer (ICT). Mulliken population analysis, a method for assigning partial charges to individual atoms in a molecule, can provide insight into the ground-state charge distribution and how it changes upon electronic excitation.

In the ground state of this compound, the nitrogen atom of the pyridyl ring is expected to carry a partial negative charge, while the azulene ring, particularly the seven-membered ring, may exhibit a more positive character due to the electron-withdrawing nature of the substituent. This inherent polarization is a key feature of such push-pull systems.

Studies on related azulen-1-yl-substituted cationic dyes have utilized Mulliken charge analysis to understand the significant charge delocalization in the ground state. This charge delocalization plays a crucial role in the nonlinear optical properties of these molecules. For this compound, a similar analysis would be invaluable in quantifying the extent of ground-state charge transfer and how this influences its photophysical behavior.

Absorption and Emission Spectroscopy

Spectroscopic techniques provide experimental verification of the theoretical predictions and offer a direct window into the electronic transitions and de-excitation pathways of a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of azulene is characterized by a series of bands corresponding to different electronic transitions. The S0 → S1 transition gives rise to a weak, structured absorption in the visible region (around 580 nm), which is responsible for its blue color. A much stronger absorption corresponding to the S0 → S2 transition is observed in the near-UV (around 350 nm).

For this compound, the position and intensity of these absorption bands are altered. Research by Wakabayashi et al. has shown that pyridylazulenes undergo significant color and spectral changes upon the addition of acid. This is due to the protonation of the nitrogen atom on the pyridine (B92270) ring, which increases its electron-withdrawing strength and leads to a pronounced red shift in the visible absorption band. This color change from blue to red is a clear indication of the modulation of the HOMO-LUMO gap by the electronic state of the pyridyl substituent.

Table 2: UV-Vis Absorption Data for 1-Pyridylazulenes

| Compound | Solvent | λmax (nm) (S0 → S1) | λmax (nm) (S0 → S2) |

|---|---|---|---|

| 1-(2-Pyridyl)azulene (B1254435) | CH2Cl2 | 588 | 361, 377 |

| 1-(3-Pyridyl)azulene | CH2Cl2 | 586 | 362, 378 |

| This compound | CH2Cl2 | 588 | 362, 379 |

Data sourced from Wakabayashi et al., J. Org. Chem. 2007, 72(3), 744-9.

Fluorescence Emission Pathways (S1→S0 vs. S2→S0 Fluorescence) and Quantum Yields

Azulene is the parent compound for a class of molecules that exhibit anomalous fluorescence from the second excited singlet state (S2 → S0), in violation of Kasha's rule. This is attributed to the large energy gap between the S2 and S1 states, which slows down the rate of internal conversion from S2 to S1, allowing the radiative decay from S2 to compete effectively. The normal S1 → S0 fluorescence is typically very weak or non-existent.

In a broader context, the study of azulene derivatives has shown that it is possible to tune the emission behavior from dominant S2 → S0 fluorescence to dual fluorescence (both S2 → S0 and S1 → S0) or even dominant S1 → S0 fluorescence through appropriate substitution. This tunability makes azulene-based compounds promising candidates for applications in molecular electronics and sensors.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

| 4-(azulen-1-yl)-2,6-bis(2-furyl)-pyridine |

| 4-(azulen-1-yl)-2,6-bis(2-thienyl)-pyridine |

| Azulen-1-yl-substituted cationic dyes |

| 1-(2-Pyridyl)azulene |

| 1-(3-Pyridyl)azulene |

Solvatochromic Effects and Their Relationship to Molecular Dipole Moment

The interaction between a solute molecule and the surrounding solvent can induce changes in the molecule's electronic absorption and emission spectra, a phenomenon known as solvatochromism. In molecules like this compound, which possess a significant charge delocalization in their ground state, the effects of solvent polarity on their electronic transitions can be pronounced.

Experimental investigations into closely related azulene-based pyridinium (B92312) cations, such as azulene-1-[(E)-2-(N-methyl-4'-pyridinium)ethenyl], have demonstrated notable solvatochromic behavior. acs.org The significant charge transfer character in the ground state of these molecules, where the azulene moiety acts as a strong electron donor and the pyridinium unit as a potent acceptor, leads to a high sensitivity of their electronic structure to the solvent's polarity. This is often observed as a shift in the wavelength of maximum absorption (λmax) as the solvent is changed. An important charge delocalization in the ground state is suggested to account for the observed solvatochromism. acs.org

The relationship between solvatochromic shifts and the molecular dipole moment is a key aspect of understanding these interactions. The change in the dipole moment upon electronic excitation is a determining factor in the extent of solvatochromism. For donor-acceptor systems like this compound, a substantial difference between the ground-state and excited-state dipole moments is expected, leading to significant solvent-dependent spectral shifts.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizabilities, with the first hyperpolarizability (β) being particularly important for second-order NLO effects.

Measurement of Static Quadratic Hyperpolarizabilities (β₀)

The static quadratic hyperpolarizability (β₀) is a measure of a molecule's intrinsic second-order NLO response. Experimental determination of β₀ for azulene-based chromophores has been carried out using techniques such as the hyper-Rayleigh scattering (HRS) method.

For a series of azulene-based substituted pyridinium cations, which are structurally analogous to this compound, the β₀ values have been measured. acs.org These experimental findings provide valuable insight into the NLO properties of this class of compounds.

| Compound | β₀ (× 10⁻³⁰ cm⁵ esu⁻¹) |

|---|---|

| azulene-1-azo(N-methyl-4'-pyridinium) (1⁺) | 67 |

| azulene-1-[(E)-2-(N-methyl-4'-pyridinium)ethenyl] (2⁺) | 108 |

| azulene-1-azo[(N-methyl-5'-quinolinium)] (3⁺) | 80 |

Data sourced from Chemistry of Materials. acs.org

Structure-Property Relationships for Enhanced NLO Response

The magnitude of the NLO response in donor-π-acceptor molecules is intricately linked to their molecular structure. Key factors influencing the β₀ value include the strength of the donor and acceptor groups, and the nature of the π-conjugated bridge connecting them.

In the case of azulen-1-yl substituted pyridinium dyes, the azulene moiety serves as a highly effective electron donor. acs.org The pyridinium group, conversely, acts as a very strong electron acceptor. This donor-acceptor architecture facilitates intramolecular charge transfer (ICT), which is a prerequisite for a large second-order NLO response.

Electrochemical Behavior and Redox Chemistry

Voltammetric Studies of Redox Processes

Specific CV data, including oxidation and reduction peak potentials for 1-(4-Pyridyl)azulene, are not available in the reviewed literature.

Specific DPV data for this compound is not available in the reviewed literature.

The electrochemical band gap for this compound has not been reported in the available literature. For related but more complex 6-(4-pyridyl)azulene derivatives, optical band gaps have been calculated from UV-vis spectra. mdpi.com

Electropolymerization and Conducting Films

While the electropolymerization of various azulene-pyridine derivatives has been documented mdpi.comresearchgate.net, there are no specific reports on the formation of poly(this compound) films. The general mechanism for azulene (B44059) polymerization involves oxidative coupling, typically at the 1 and 3 positions of the azulene ring. rsc.org

No data on the electrical conductivity or charge carrier mobility for poly(this compound) could be found. For comparison, other polyazulene derivatives have shown conductivities that can be enhanced by doping. cdnsciencepub.com

Influence of External Stimuli on Electrochemical Properties

The electrochemical characteristics of this compound and its derivatives are highly susceptible to external stimuli, notably protonation and coordination with metal ions. These interactions can significantly alter the electronic structure of the molecule, leading to measurable changes in its redox behavior and electrochemical band gap.

Protonation-Induced Changes in Redox Behavior and Band Gap

The protonation of the pyridine (B92270) nitrogen in pyridylazulene derivatives induces significant changes in their electrochemical properties. This is a consequence of the alteration of the molecule's electronic structure upon the addition of an acid. acs.org

The process of protonation can be observed through various analytical techniques, including UV-vis absorption titration and ¹H NMR titration. researchgate.net The addition of an acid, such as trifluoroacetic acid (TFA), to a solution of a pyridylazulene derivative typically results in a distinct color change, for example, from blue to red. acs.org This halochromic behavior is a direct consequence of the protonation of the nitrogen atom on the pyridine ring. acs.org This protonation event alters the intramolecular charge-transfer characteristics of the molecule. researchgate.net

From an electrochemical standpoint, protonation renders the azulene core less susceptible to oxidation. The electron-withdrawing effect of the protonated nitrogen atom deactivates the azulene moiety. nsf.gov This is reflected in a shift of the oxidation potential to more positive values.

Furthermore, protonation has a profound effect on the electrical band gap of materials incorporating azulene units. Studies on conjugated copolymers containing azulene have demonstrated that protonation can significantly decrease the electrical band gap, leading to an increase in conductivity. acs.org This phenomenon is attributed to the formation of tropylium-like species, which can facilitate charge transport. d-nb.info The conductance of single-molecule junctions of azulene derivatives has been shown to increase by more than an order of magnitude upon protonation. scispace.comrsc.org This significant change is particularly pronounced in molecules that exhibit destructive quantum interference in their neutral state, as protonation can alleviate this interference. scispace.comrsc.org

The reversible nature of the protonation-deprotonation process, often achievable with the addition of a base like triethylamine, makes these materials interesting for applications in molecular switching and sensors. preprints.org

| Compound/System | Stimulus | Observed Change | Reference |

|---|---|---|---|

| Pyridylazulenes | Trifluoroacetic acid | Color change from blue to red, indicating protonation on the pyridine nitrogen. | acs.org |

| Azulene-thiophene copolymers | Trifluoroacetic acid | Significant decrease in the electrical band gap and increased conductivity. | acs.org |

| Azulene-based diarylethene | Trifluoroacetic acid | Exclusive protonation at the 1-position of the azulene, forming a tropylium (B1234903) species. | d-nb.info |

| Azulene single-molecule junctions | Trifluoroacetic acid | Conductance increase of more than one order of magnitude. | scispace.comrsc.org |

Metal Ion Coordination Effects on Electrochemical Profiles

The pyridine moiety in this compound and its derivatives provides a coordination site for metal ions, leading to significant alterations in their electrochemical profiles. The complexation of metal ions by the nitrogen atom of the pyridine ring influences the electronic properties of the entire molecule, which can be observed through changes in redox potentials and absorption spectra. acs.org

The interaction with metal ions is often selective, depending on the nature of the metal ion and the specific structure of the azulene derivative. For instance, color changes from blue to red have been observed upon the addition of soft metal ions to solutions of pyridylazulenes. acs.org This indicates the formation of a coordination complex, which perturbs the electronic structure in a manner similar to protonation.

Electrochemical studies, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are instrumental in quantifying the effects of metal ion coordination. The complexation event typically leads to shifts in the oxidation and reduction potentials of the azulene core. The magnitude and direction of these shifts are dependent on the electron-donating or electron-withdrawing nature of the coordinated metal ion and the stability of the resulting complex.

The ability of pyridylazulene derivatives to bind with metal ions has led to their exploration as ligands for the development of electrochemical sensors for heavy metal detection. researchgate.netmdpi.commdpi.comresearchgate.net For example, polymers derived from 4-(azulen-1-yl)-2,6-bis(2-thienyl)pyridine have been used to create chemically modified electrodes for the detection of Pb(II) and Cd(II) ions. researchgate.net The complexation of these metal ions within the polymer film alters the electrochemical response of the electrode, allowing for their quantification. researchgate.netmdpi.com

The sensitivity and selectivity of these materials can be tuned by modifying the substituents on the azulene and pyridine rings. For example, the introduction of electron-donating alkyl groups on the azulene moiety can enhance the electron-donating ability of the ligand, potentially leading to stronger complexation with metal ions and more sensitive detection. mdpi.combch.ro

| Ligand | Metal Ion(s) | Observed Effect | Application | Reference |

|---|---|---|---|---|

| Pyridylazulenes | Soft metal ions | Color change from blue to red. | General sensing | acs.org |

| 4'-(Azulen-1-yl)-2,2':6',2''-terpyridine | Hg(II), Cd(II) | Binding of metal ions in an aqueous environment. | Heavy metal ion sensing | beilstein-journals.org |

| Poly(4-azulen-1-yl-2,6-bis(2-thienyl)pyridine) | Pb(II), Cd(II) | Complexation of metal ions within the polymer film, altering the electrode's electrochemical response. | Electrochemical sensors for heavy metals | researchgate.net |

| (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl)diazenyl)-1H-tetrazole | Pb(II), Cd(II), Cu(II), Hg(II) | Well-defined voltammetric peaks for metal ions, with the best results for Pb(II) and Cd(II). | Electrochemical sensors for heavy metals | mdpi.com |

Supramolecular Chemistry and Self Assembly

Co-Crystal Formation and Crystal Engineering Principles

The rational design and synthesis of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a cornerstone of crystal engineering. The ability to predict and control the arrangement of molecules in the solid state allows for the tuning of various physicochemical properties. In this context, 1-(4-Pyridyl)azulene and its derivatives have emerged as valuable components.

Design and Synthesis of Organic Co-crystals with Hydrogen-Bond Donors

The design of organic co-crystals often relies on the principle of forming robust and predictable intermolecular interactions, with hydrogen bonding being a primary tool. The pyridyl group of this compound provides a reliable hydrogen bond acceptor site, making it an ideal candidate for co-crystallization with molecules that can act as hydrogen bond donors.

A notable example involves the co-crystallization of 1,3-bis(4-pyridyl)azulene with a variety of aromatic hydrogen-bond donors. researchgate.netrsc.org This approach has led to the successful synthesis of new binary molecular co-crystals. researchgate.netrsc.org The selection of co-formers is guided by crystal engineering principles, where molecules with complementary functionalities, such as carboxylic acids, are chosen to promote the formation of specific hydrogen-bonded assemblies. nsf.govnih.gov Carboxylic acids are particularly effective co-formers due to their strong hydrogen-bonding capacity. researchgate.netacs.org The synthesis of these co-crystals is often achieved through methods like solution crystallization. acs.org

Role of Pyridylazulene Moieties as Hydrogen Bond Acceptors

The nitrogen atom of the pyridyl ring in this compound and its derivatives serves as a potent hydrogen bond acceptor. researchgate.netrsc.org This characteristic is fundamental to its role in forming co-crystals with hydrogen bond donor molecules. In these structures, the pyridylazulene moiety consistently engages in strong and directional hydrogen bonds, most commonly of the O-H···N type, with the donor molecules. researchgate.netrsc.org

The predictability of this interaction makes the pyridyl group a reliable synthon in crystal engineering. For instance, in co-crystals with carboxylic acids, the robust acid-pyridine supramolecular heterosynthon is a frequently observed and stabilizing feature. researchgate.netrsc.org This interaction directs the assembly of the constituent molecules into well-defined supramolecular architectures, such as zig-zag chains. researchgate.netrsc.org The effectiveness of the pyridyl nitrogen as a hydrogen bond acceptor is a key factor in the successful design and formation of these complex solid-state structures.

Non-Covalent Interaction Networks

The stability and structure of supramolecular assemblies involving this compound are not solely dictated by one type of interaction. Instead, they are the result of a complex interplay of various non-covalent forces. A detailed analysis of these networks provides a deeper understanding of the principles governing molecular self-assembly.

Detailed Analysis of Hydrogen Bonding Networks (O-H···N, C-H···O, C-H···N)

The supramolecular architectures of co-crystals containing pyridylazulene derivatives are often characterized by extensive and intricate hydrogen bonding networks. researchgate.netrsc.org The primary and most robust of these is the O-H···N interaction between a hydrogen bond donor (like a carboxylic acid or a phenol) and the nitrogen atom of the pyridyl ring. researchgate.netrsc.orgmdpi.com

| Co-crystal System | Hydrogen Bond Types Observed | Resulting Supramolecular Motif |

| 1,3-bis(4-pyridyl)azulene with 4,4'-biphenol | O-H···N, O-H···O | Two-dimensional supramolecular networks |

| 1,3-bis(4-pyridyl)azulene with 4,4'-oxo-bis-benzoic acid | O-H···N | Zig-zag chains of acid-pyridine heterosynthons |

| 1,3-bis(4-pyridyl)azulene with isophthalic acid | O-H···N, C-H···N | Hydrogen-bonded zig-zag supramolecular chains |

| 1,3-bis(4-pyridyl)azulene with trimesic acid | O-H···N, π-π interactions | 3D architecture with channels |

Halogen Bonding Interactions in Supramolecular Assemblies

Beyond hydrogen bonding, halogen bonding has emerged as another powerful tool for constructing supramolecular architectures. This interaction involves a halogen atom acting as an electrophilic species (a halogen bond donor) and a Lewis base (a halogen bond acceptor). The pyridyl nitrogen of this compound can also serve as an effective halogen bond acceptor.

π-π Stacking Interactions and Their Contribution to Supramolecular Aggregates

The aromatic nature of both the azulene (B44059) and pyridyl rings in this compound makes it susceptible to π-π stacking interactions. mdpi.comwikipedia.org These interactions, which arise from the electrostatic and dispersive forces between the π-electron clouds of aromatic rings, play a crucial role in the stabilization of supramolecular aggregates. rsc.orgresearchgate.net

In the crystal structures of co-crystals and coordination polymers involving pyridylazulene derivatives, π-π stacking is frequently observed. rsc.org The azulene moiety, in particular, has been shown to have a unique organizing role in the formation and stabilization of these aggregates through such interactions. rsc.org For example, in a co-crystal of 1,3-bis(4-pyridyl)azulene with trimesic acid, π-π interactions, in conjunction with hydrogen bonding, contribute to the formation of a three-dimensional architecture. researchgate.netrsc.org The packing diagrams of related azulene-containing compounds often reveal π-π stacking between adjacent molecules, which can lead to the formation of layered or columnar structures. beilstein-journals.org The interplay between π-π stacking and other non-covalent forces like hydrogen and halogen bonding is a key determinant of the final solid-state structure.

Supramolecular Organic Frameworks (SOFs) and Host-Guest Systems

The unique electronic and structural characteristics of azulene-based compounds, particularly those functionalized with pyridyl groups, have positioned them as intriguing building blocks in supramolecular chemistry. While specific research on This compound in the context of supramolecular organic frameworks (SOFs) and host-guest systems is not extensively documented in publicly available literature, significant research has been conducted on the closely related derivative, 1,3-bis(4-pyridyl)azulene (azbbpy). This angular bis(4-pyridyl) spacer has proven to be a versatile component for constructing complex supramolecular architectures through hydrogen bonding and coordination. rsc.orgrsc.org

The investigations into 1,3-bis(4-pyridyl)azulene provide critical insights into how the azulene core, combined with pyridyl hydrogen-bonding acceptors, can direct the self-assembly of intricate networks. These studies focus on the formation of binary molecular co-crystals and coordination polymers, which are foundational to the development of SOFs.

Detailed Research Findings: Co-crystallization of 1,3-bis(4-pyridyl)azulene

Research has demonstrated that 1,3-bis(4-pyridyl)azulene acts as a hydrogen bond acceptor, forming co-crystals with a variety of aromatic hydrogen-bond donors. rsc.orgresearchgate.net These interactions lead to the formation of extensive and complex hydrogen bond networks, featuring both homosynthons (interactions between like molecules) and heterosynthons (interactions between different molecules). researchgate.net The primary interaction driving the assembly is the robust O-H···N hydrogen bond between the carboxylic acid or phenol (B47542) donors and the nitrogen on the pyridyl rings of azbbpy. rsc.org

The co-crystallization of 1,3-bis(4-pyridyl)azulene with different aromatic acids has yielded a variety of supramolecular architectures, from one-dimensional chains to three-dimensional networks with channels capable of hosting solvent molecules. rsc.orgresearchgate.net This demonstrates the potential of pyridyl-azulene derivatives in creating porous crystalline materials analogous to SOFs.

A key finding is that the stoichiometry and the nature of the hydrogen-bond donor dictate the final supramolecular structure. For instance, co-crystallization with trimesic acid in different ratios resulted in two distinct systems: a co-crystal and a salt, both exhibiting complex 3D architectures with channels. rsc.orgresearchgate.net In one case, trimesic acid molecules form helical chains that are interconnected by 1,3-bis(4-pyridyl)azulene through hydrogen bonding and π–π stacking interactions, creating channels that accommodate water molecules. rsc.orgresearchgate.net

The following table summarizes the observed supramolecular structures formed from the co-crystallization of 1,3-bis(4-pyridyl)azulene with various hydrogen-bond donors.

| Hydrogen-Bond Donor | Ratio (azbbpy:Donor) | Resulting Supramolecular Architecture | Key Interactions | Ref |

| 4,4′-Biphenol | 1:1 | 2D supramolecular network | O-H···N | rsc.orgresearchgate.net |

| 4,4′-Oxo-bis-benzoic acid | 1:1 | Zig-zag chains via alternating acid-pyridine heterosynthons | O-H···N | rsc.orgresearchgate.net |

| Isophthalic acid | 2:1 | Hydrogen-bonded zig-zag supramolecular chains | O-H···N, C-H···N | rsc.orgresearchgate.net |

| Trimesic acid (Co-crystal) | 1:1 | 3D architecture with channels hosting water molecules | O-H···N, π–π interactions | rsc.orgresearchgate.net |

| Trimesic acid (Salt) | Not specified | 3D architecture with channels filled with disordered solvent molecules | Ionic interactions, hydrogen bonding | rsc.orgresearchgate.net |

These findings underscore the utility of the pyridyl-azulene motif in crystal engineering. The angular nature of the 1,3-disubstituted azulene core, combined with the directional hydrogen bonding of the pyridyl groups, allows for the rational design of extended supramolecular structures. rsc.org The π-stacking of the azulene units also plays a significant role in stabilizing these assemblies. rsc.org

Furthermore, halogen bonding has been explored as another tool to direct the assembly of 1,3-bis(4-pyridyl)azulene. Co-crystals with perfluorinated di- and triiodobenzenes are formed primarily through N···I interactions, supplemented by weaker C–H···F and π–π stacking interactions. rsc.org This demonstrates the versatility of the pyridyl-azulene scaffold in forming ordered structures through various non-covalent interactions.

While these studies focus on 1,3-bis(4-pyridyl)azulene, the principles of hydrogen bonding, π-stacking, and halogen bonding are directly applicable to the potential use of This compound in supramolecular chemistry. The presence of a single pyridyl group would likely lead to the formation of different, possibly simpler, supramolecular synthons, which could be exploited in the design of novel crystalline materials. The embedding of a related 4-(azulen-1-yl)-pyridine derivative into a polymer matrix to form a simple guest-host system has been reported, indicating the utility of these compounds in materials science. researchgate.net

Applications in Advanced Organic and Hybrid Materials

Organic Semiconductors and Charge Transport Materials

The ability to engineer the molecular structure of pyridyl-azulenes allows for the fine-tuning of their semiconducting and charge-transport properties, making them highly adaptable for various electronic applications.

Design and Synthesis for Organic Field-Effect Transistors (OFETs)

The design of pyridyl-azulene structures for OFETs often focuses on creating extended, planar π-conjugated systems that facilitate intermolecular charge hopping. An exemplary approach involves the synthesis of azulene-pyridine fused heteroaromatics. nsf.govacs.org One notable derivative, Az-Py-1 , is synthesized through an unexpected reductive cyclization of a 1-nitroazulene precursor. nsf.govacs.org This method effectively constructs a rigid, seven-ring fused heteroaromatic system with potential for high charge carrier mobility. nsf.gov

Broader synthetic strategies for producing heteroaryl-substituted azulenes, such as the electrophilic substitution reaction of 6-dimethylamino-1,3-bis(methylthio)azulene with pyridine (B92270), have also been developed, yielding compounds like 2-(4-pyridyl)azulene . mdpi.com These synthetic advancements are crucial for creating a library of azulene-based molecules for applications in OFETs, OLEDs, and solar cells. mdpi.comrsc.org The design principle often leverages the electron-rich five-membered ring of azulene (B44059), as molecules functionalized at this ring, such as 1-substituted derivatives, are known to favor hole transport. acs.orgresearchgate.net

Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

Pyridyl-azulene derivatives have emerged as highly promising hole transport materials (HTMs) in perovskite solar cells, a rapidly advancing photovoltaic technology. mdpi.comnih.gov In this area, research has focused on derivatives like Azu-Py-DF and Azu-Py-OMeTPA , where a 4-pyridyl group is attached to the 6-position of the azulene core, which acts as an electron acceptor. mdpi.comresearchgate.netscilit.com

The design strategy involves introducing the 4-pyridyl group to modulate the material's energy levels for better alignment with the perovskite layer. mdpi.comnih.gov Furthermore, the distinct spatial orientation between the pyridyl group and the azulene core enhances the material's solubility and reduces its crystallinity. mdpi.comnih.govscilit.com This is advantageous for forming smooth, high-quality thin films, which are critical for efficient device performance. mdpi.com

Devices incorporating Azu-Py-OMeTPA as the HTM have demonstrated a remarkable power conversion efficiency (PCE) of 18.10%, a figure that surpasses its unsubstituted counterpart and is comparable to the standard HTM, Spiro-OMeTAD. nih.govresearchgate.net The derivative Azu-Py-DF also shows significant performance, achieving a PCE of 15.39%. mdpi.comnih.gov These results underscore the potential of engineering pyridyl-azulene structures to create superior HTMs for next-generation solar cells. researchgate.netrsc.org

Table 1: Performance of 6-(4-Pyridyl)azulene Derivatives as Hole Transport Materials in Perovskite Solar Cells

| Compound | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Source(s) |

|---|---|---|---|---|---|

| Azu-Py-OMeTPA | 18.10 | Comparable to Spiro-OMeTAD | - | - | mdpi.comnih.govscilit.com |

| Azu-Py-DF | 15.39 | - | - | - | mdpi.comnih.gov |

| Azu-OMeTPA (unsubstituted) | 15.41 | - | - | - | researchgate.net |

Charge Transport Behavior in Single Crystals and Thin Films

The charge transport characteristics of pyridyl-azulene compounds are a direct consequence of their molecular packing and electronic structure in the solid state.

In single-crystal studies, the azulene-pyridine fused heteroaromatic Az-Py-1 exhibits a one-dimensional sliding π-π stacking pattern with a close intermolecular distance of 3.46 Å. nsf.gov This dense packing is ideal for charge transport, and indeed, OFET devices based on single crystal ribbons of Az-Py-1 show excellent p-type semiconducting behavior with a high average hole mobility (μh) of 0.16 cm² V⁻¹ s⁻¹, with top values reaching 0.29 cm² V⁻¹ s⁻¹. nsf.govacs.org

In thin-film form, as used in PSCs, derivatives like Azu-Py-OMeTPA exhibit good hole mobility, which is a key factor in their high efficiency. mdpi.comnih.govresearchgate.net For instance, the hole mobility for Azu-Py-OMeTPA has been measured at 1.47 x 10⁻⁴ cm² V⁻¹ s⁻¹, significantly higher than that of Azu-Py-DF (3.16 x 10⁻⁵ cm² V⁻¹ s⁻¹). nih.gov This improved mobility in the methoxy-functionalized version is attributed to stronger intermolecular interactions which are beneficial for charge transport. mdpi.com The introduction of the pyridyl group also plays a crucial role in improving thin-film morphology by enhancing solubility and discouraging excessive crystallization. mdpi.comnih.gov

Table 2: Charge Transport Properties of Pyridyl-Azulene Derivatives

| Compound / Derivative | Form | Charge Carrier Type | Mobility (μ) | Key Structural Feature | Source(s) |

|---|---|---|---|---|---|

| Az-Py-1 | Single Crystal | p-type (hole) | 0.16 - 0.29 cm² V⁻¹ s⁻¹ | Fused planar structure, π-π stacking (3.46 Å) | nsf.govacs.org |

| Azu-Py-OMeTPA | Thin Film | p-type (hole) | 1.47 x 10⁻⁴ cm² V⁻¹ s⁻¹ | 6-(4-pyridyl)azulene core, improved film morphology | nih.govresearchgate.net |

| Azu-Py-DF | Thin Film | p-type (hole) | 3.16 x 10⁻⁵ cm² V⁻¹ s⁻¹ | 6-(4-pyridyl)azulene core | nih.gov |

| Azulene-Squaraine Dye (AzUSQ) | Thin Film | p-type (hole) | 1.25 x 10⁻⁴ cm² V⁻¹ s⁻¹ | Azulene-containing squaraine structure | researchgate.net |

Optoelectronic Devices and Light-Emitting Materials

The unique optical properties of the azulene moiety, combined with the electronic influence of the pyridine group, make these compounds attractive for light-emitting and photovoltaic applications. rhhz.netmdpi.com

Integration into Organic Light-Emitting Diodes (OLEDs)

Azulene-based compounds are being actively explored for use in Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov Patent filings describe the use of compounds with an azulene moiety as functional materials within OLEDs. google.com These materials can be incorporated as the emissive layer itself, as a charge transport layer (for holes or electrons), or as a host material for a guest emitter. google.com The inherent polarization of the azulene structure is considered beneficial for these roles, which rely on efficient redox mechanisms. google.com The general class of heterocycle-substituted azulenes is recognized for its potential in OLEDs and other organic electronics. mdpi.commdpi.com

Development for Organic Photovoltaic (OPV) Cells

The development of azulene-based materials for Organic Photovoltaic (OPV) cells is an emerging area of research. mdpi.com The favorable electronic properties of azulene derivatives make them suitable candidates for acting as either the electron donor or acceptor material in the active layer of an OPV device. rsc.org An example highlighting this potential is an azulene-containing squaraine dye, AzUSQ , which, when used in an OPV device, resulted in an impressive open-circuit voltage (Voc) of 0.80 V. researchgate.net This demonstrates that azulene-based structures are a promising platform for developing new materials for organic solar cells. researchgate.net

Chemosensing Platforms and Molecular Recognition

The polarized nature of the azulene scaffold, combined with the coordination capabilities of the pyridyl nitrogen, makes 1-(4-pyridyl)azulene derivatives excellent candidates for chemosensing and molecular recognition applications. acs.org These molecules can interact with various analytes through mechanisms that perturb their π-conjugated system, leading to observable changes in their optical and electrochemical properties.

Pyridylazulenes have been successfully developed as chromogenic and electrochemical sensors for the detection of various metal ions. The fundamental sensing mechanism involves the coordination of a metal ion to the nitrogen atom of the pyridine ring. acs.org This interaction enhances the electron-withdrawing ability of the pyridyl group, which in turn modulates the electronic structure of the azulene core, causing a distinct color change, typically from blue to red. acs.orgclockss.org

Derivatives of this compound have been incorporated into various sensor formats, including solution-based assays and solid-state devices. For instance, chemically modified electrodes (CMEs) have been fabricated using polymers derived from azulene-pyridine structures for the detection of heavy metal ions. researchgate.netresearchgate.netmdpi.com These polymer films can preconcentrate metal ions, allowing for sensitive detection via anodic stripping voltammetry. researchgate.net

Research has demonstrated the selective detection of a range of heavy metal ions, including lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺). researchgate.netresearchgate.net The introduction of additional functional groups, such as sulfur-containing moieties at the 2-position of the azulene ring, has been explored to enhance selectivity and sensitivity, particularly for soft heavy metal ions like Hg²⁺, due to the high affinity of sulfur for mercury. clockss.org While these modifications did not always improve color selectivity, they showed potential for slightly improved sensitivity for Hg²⁺ detection. clockss.org

The table below summarizes the performance of various azulene-pyridine based systems for metal ion detection.

| Azulene Derivative System | Target Ion(s) | Detection Method | Key Findings & Limits of Detection (LOD) | Reference(s) |

| Pyridylazulenes | Soft metal ions (e.g., Hg²⁺, Pb²⁺) | Colorimetric (in solution) | Coordination to pyridine-N causes blue-to-red color change. | acs.org |

| 2-Thio/Methylthio-pyridylazulenes | Hg²⁺ | Colorimetric (in solution) | Showed slightly improved sensitivity for Hg²⁺. | clockss.org |

| Poly[4-(azulen-1-yl)-2,6-bis(2-thienyl)pyridine] Film | Pb²⁺, Cd²⁺ | Anodic Stripping Voltammetry | Film shows affinity for ions; sorption isotherms quantified. | researchgate.net |

| Poly[4-(5-isopropyl-3,8-dimethylazulen-1-yl)-2,6-bis((E)-2-(thiophen-2-yl)vinyl)pyridine] Film | Pb²⁺ | Anodic Stripping Voltammetry | Achieved a detection limit of 10⁻⁸ M for Pb²⁺. | researchgate.net |

| 4'-Azulenyl-2,2':6',2''-terpyridine | Hg²⁺, Cd²⁺ | UV-Vis Titration | Binds with metal ions in aqueous environments. | beilstein-journals.org |

Molecular recognition by this compound and its analogues extends beyond simple ion coordination to the formation of complex supramolecular assemblies. The pyridine nitrogen atom acts as a robust hydrogen bond acceptor, enabling the formation of predictable and stable structures with suitable hydrogen bond donors. researchgate.netrsc.org

In the solid state, this property has been exploited to construct binary molecular co-crystals. For example, 1,3-bis(4-pyridyl)azulene (azbbpy) has been shown to form intricate hydrogen-bonded networks with various aromatic dicarboxylic acids and phenols. researchgate.netrsc.org The co-crystallization of azbbpy with different partners leads to diverse supramolecular architectures:

With 4,4'-oxo-bis-benzoic acid , it forms zig-zag chains composed of alternating acid-pyridine supramolecular heterosynthons. researchgate.netrsc.org

With isophthalic acid , it yields a 2:1 system organized into hydrogen-bonded zig-zag chains. rsc.org

With trimesic acid , it can form complex 3D architectures with channels that host solvent molecules. researchgate.net

These studies demonstrate that the pyridylazulene unit is a highly effective building block in crystal engineering, where specific and directional interactions guide the assembly of molecules into well-defined solid-state structures. researchgate.netrsc.org This process of recognition is highly specific, as demonstrated by the different packing arrangements and hydrogen bond motifs observed with various co-formers. researchgate.net

In solution, molecular recognition is the principle behind the metal ion sensing discussed previously, where the pyridylazulene selectively binds specific metal cations. acs.orgclockss.org

Photoresponsive and Photopolymerizable Systems

The unique photophysical properties of the azulene chromophore, including its strong absorption in the visible spectrum, make it a valuable component in materials that respond to light. rsc.orgresearchgate.net Its derivatives have been investigated as components in photoinitiating systems for polymerization and as the active elements in stimuli-responsive materials.

Photoinitiators are compounds that generate reactive species (such as free radicals or cations) upon light absorption, initiating a polymerization reaction. sigmaaldrich.com While traditional photoinitiators often operate in the UV range, there is significant interest in developing systems that are sensitive to visible light. rsc.org Azulene derivatives have recently been identified as highly effective panchromatic photosensitizers, capable of absorbing light across a broad visible range and even into the near-infrared. rsc.orgresearchgate.net

In these systems, the azulene derivative does not initiate polymerization directly but acts as a photosensitizer. It absorbs light and transfers the energy to another component, the photoinitiator (e.g., an iodonium (B1229267) or bromonium salt), which then generates the chain-carrying species. rsc.orgrsc.org This approach has been successfully applied to both free-radical and cationic photopolymerization processes. rsc.orgrsc.org

Key findings in this area include:

Broad Spectral Range: Newly synthesized azulene derivatives exhibit absorption that is significantly red-shifted compared to the parent azulene, with onsets reaching up to 800 nm. This allows them to be used with a variety of visible light sources, such as safe, low-energy LEDs. rsc.org

Multi-Component Systems: Azulene derivatives have proven effective in two- and three-component photoinitiating systems. For example, a three-component system for free-radical polymerization might consist of an azulene photosensitizer, an electron donor (like an amine), and a radical precursor (like an alkyl halide). rsc.org

3D Printing Applications: The efficiency of these azulene-based photoinitiating systems has been demonstrated in the context of 3D printing, where they have been used to create three-dimensional polymer structures with high resolution. rsc.orgrsc.org One of the most promising derivatives for this application was 1,3-bis(4-methylsulfanylphenyl)azulene (Az2), which acted as an effective photosensitizer for an iodonium salt. rsc.org

The table below outlines representative photopolymerization systems utilizing azulene derivatives as photosensitizers.

| Polymerization Type | Monomer(s) | Photoinitiating System Components | Light Source | Key Outcome | Reference(s) |

| Free-Radical | Trimethylolpropane triacrylate (TMPTA) | Azulene derivative (Photosensitizer) + N-Methyldiethanolamine (MDEA) + Bromide salt (BIBB) | Visible Light LED | Efficient polymerization confirmed by real-time FT-IR. | rsc.org |

| Cationic | Triethylene glycol divinyl ether (TEGDVE) | Azulene derivative (Photosensitizer) + N-Vinylcarbazole (NVK) + Iodonium salt (IOD) | Visible Light LED | Effective initiation of cationic polymerization. | rsc.org |

| 3D Printing (Vat Photopolymerization) | Acrylate-based resin | 1,3-bis(4-methylsulfanylphenyl)azulene (Az2) + Iodonium salt | DLP Technology (Visible Light) | Successful fabrication of 3D structures with ~50 µm resolution. | rsc.org |

The electronic properties of this compound and related structures can be reversibly altered by external stimuli, such as changes in pH or redox potential, making them key components for "smart" materials. acs.orgresearchgate.netmdpi.com

pH-Responsiveness: The most prominent stimuli-responsive characteristic of pyridylazulenes is their halochromism—a change in color in response to a change in pH. acs.org The nitrogen atom on the pyridine ring is basic and can be readily protonated by acids. acs.orgmdpi.com This protonation dramatically increases the electron-withdrawing nature of the pyridyl substituent, which perturbs the entire π-electron system of the azulene core. acs.org This leads to a significant bathochromic shift (a shift to longer wavelengths) in the S₀→S₁ absorption band, resulting in a visible color change from the characteristic blue of the neutral azulene to red or yellow-brown for the protonated azulenium cation. acs.orgmdpi.com

This protonation-deprotonation process is typically reversible upon the addition of a base, allowing the material to switch between two distinct colored states. mdpi.com This property makes pyridylazulenes excellent candidates for applications such as pH indicators and optical pH sensors. acs.orgmdpi.com The exact pH range over which this transition occurs can be tuned by modifying the substituents on the azulene or pyridine rings. acs.org

Redox-Responsiveness: The azulene core is redox-active, capable of undergoing both oxidation and reduction processes. beilstein-journals.orgresearchgate.net The introduction of a pyridyl substituent influences these redox potentials. Cyclic voltammetry studies of azulenyl-terpyridines (which contain the 4-pyridylazulene motif) have shown quasi-reversible oxidation and reduction waves that are attributed to the azulene unit. beilstein-journals.org The precise potential at which these redox events occur can be modulated by adding other substituents, such as methyl groups, to the azulene ring. beilstein-journals.org This redox activity is fundamental to the function of azulene derivatives in photoinitiating systems, where they participate in electron transfer processes. rsc.org Furthermore, the ability to switch between different oxidation states opens up possibilities for their use in electrochromic materials and molecular switches. mdpi.com

Table of Compound Names

| Abbreviation/Systematic Name | Chemical Name |

| This compound | 1-(Pyridin-4-yl)azulene |

| azbbpy | 1,3-bis(4-Pyridyl)azulene |

| Az2 | 1,3-bis(4-Methylsulfanylphenyl)azulene |

| TMPTA | Trimethylolpropane triacrylate |

| TEGDVE | Triethylene glycol divinyl ether |

| MDEA | N-Methyldiethanolamine |

| BIBB | α,α'-Dibromo-p-xylene (or similar bromide source) |

| NVK | N-Vinylcarbazole |

| IOD | Iodonium salt (e.g., Diphenyliodonium hexafluorophosphate) |

| 4,4'-oxo-bis-benzoic acid | 4,4'-Oxydibenzoic acid |

| Isophthalic acid | Benzene-1,3-dicarboxylic acid |

| Trimesic acid | Benzene-1,3,5-tricarboxylic acid |

Future Research Directions and Outlook

Rational Design Principles for Novel Pyridylazulene Architectures

The future development of pyridylazulene-based materials hinges on the establishment of robust rational design principles. These principles aim to create a predictable link between molecular structure and material function, enabling the a priori design of novel architectures with desired electronic, optical, and assembly properties.

A primary design consideration is the strategic functionalization of the pyridylazulene scaffold. The electronic properties of the molecule can be finely tuned by introducing various substituents. For instance, attaching electron-donating groups to the seven-membered ring of the azulene (B44059) core can modulate the HOMO-LUMO energy levels. beilstein-journals.org Conversely, modifying the pyridine (B92270) ring can alter the molecule's electron-accepting capability and its coordination behavior with metal ions. Studies on related compounds, such as 6-(4-pyridyl)azulene derivatives used as hole transport materials (HTMs) in perovskite solar cells, demonstrate that modifying the azulene core at the 1 and 3-positions while maintaining the 6-(4-pyridyl) group can significantly alter molecular spatial structure, solubility, and charge transport properties. mdpi.comnih.gov

Another key design principle involves controlling the position of the pyridyl substituent on the azulene ring. The reactivity and electronic distribution of azulene are highly position-dependent; electrophilic substitution typically occurs at the 1- and 3-positions of the five-membered ring, while nucleophilic attack favors the 4-, 6-, and 8-positions of the seven-membered ring. mdpi.comnih.gov Therefore, isomers like 1-(4-pyridyl)azulene, 2-(4-pyridyl)azulene, and 6-(4-pyridyl)azulene are expected to exhibit distinct properties. mdpi.commdpi.com Future design efforts will focus on synthesizing and characterizing these different isomers to build a comprehensive structure-property relationship database. For example, the design of 1,3-bis(4-pyridyl)azulene has proven effective as a versatile building block (tecton) in crystal engineering, forming complex one-dimensional coordination polymers and supramolecular assemblies through hydrogen bonding. researchgate.netresearchgate.net

Rational design also extends to supramolecular chemistry. The pyridine nitrogen atom in this compound provides a specific site for hydrogen bonding or metal coordination. icoscdn.roresearchgate.net This allows for the programmed self-assembly of molecules into higher-order structures, such as one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. researchgate.neticoscdn.ro The design of these architectures is critical for applications in areas like gas storage, catalysis, and molecular magnetism.

Exploration of New Application Domains for this compound

While current research has highlighted the potential of pyridylazulenes in organic electronics and coordination chemistry, significant opportunities exist in unexplored application domains. mdpi.comresearchgate.net The unique photophysical properties of azulene derivatives, particularly their unusual S2→S0 fluorescence, open avenues for new technological applications. beilstein-journals.orgresearchgate.net

One promising new domain is in the development of molecular switches and memory devices . The electronic structure of the azulene core can be sensitive to external stimuli such as light, pH, or electric fields. researchgate.neticoscdn.romdpi.com The interaction between the azulene and pyridine moieties in this compound could be exploited to create systems that switch between different electronic or optical states. Protonation or alkylation of the pyridine nitrogen, for example, would drastically alter the electron-accepting nature of the pyridyl group, leading to significant shifts in the absorption and emission spectra, a phenomenon that could be harnessed for molecular sensing or data storage. tandfonline.com

Another area of exploration is in advanced optical materials , particularly for nonlinear optics (NLO). Push-pull systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge, are known to exhibit large NLO responses. The this compound structure is an intrinsic push-pull system, with the azulene acting as the donor and the pyridyl group as the acceptor. researchgate.net Future research could focus on enhancing this property by extending the π-conjugation or by incorporating stronger donor/acceptor groups, leading to materials for applications in optical computing and telecommunications.